

Application Notes: Acridine Orange Staining for Live-Cell Imaging

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Compound of Interest

Compound Name: *Acridine Orange Base*

Cat. No.: *B100579*

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Introduction

Acridine Orange (AO) is a versatile, cell-permeable fluorescent dye widely utilized in live-cell imaging to visualize cellular morphology and assess physiological states.^{[1][2][3]} Its metachromatic properties allow for the differential staining of various cellular compartments based on their pH and nucleic acid content.^{[3][4][5]} In live cells, AO emits green fluorescence upon binding to double-stranded DNA (dsDNA) and RNA, primarily highlighting the nucleus and cytoplasm.^{[6][7]} Conversely, it accumulates in acidic organelles such as lysosomes and autophagosomes, where at high concentrations, it forms aggregates that emit red fluorescence.^{[3][4][7]} This dual-fluorescence capability makes AO a powerful tool for investigating cellular dynamics, including apoptosis, autophagy, and lysosomal stability, in real-time.^{[8][9][10]}

Principle of Acridine Orange Staining

Acridine Orange is a weakly basic dye that can freely pass through the membranes of live cells in its neutral form.^{[4][7]}

- **Green Fluorescence:** In the neutral pH environment of the nucleus and cytoplasm, AO intercalates into dsDNA and binds to RNA. In this monomeric form, it is excited by blue light and emits green fluorescence.^{[5][6][7]}
- **Red Fluorescence:** Within the acidic environment of lysosomes and other acidic vesicular organelles (AVOs), AO becomes protonated and trapped.^{[3][4][7]} This leads to an

accumulation of the dye at high concentrations, causing it to form aggregates that exhibit a red shift in fluorescence emission.[4][11]

Changes in the ratio of green to red fluorescence can indicate different cellular states:

- **Healthy Cells:** Exhibit a bright green nucleus and faint red fluorescence from lysosomes.
- **Apoptotic Cells:** Show chromatin condensation, resulting in concentrated areas of green fluorescence. In later stages, a decrease in green fluorescence may be observed due to DNA fragmentation.[5][9]
- **Necrotic Cells:** Cells that have lost membrane integrity will not effectively retain AO. When used in combination with a membrane-impermeable dye like Propidium Iodide (PI), necrotic cells will stain red with PI, while live cells will stain green with AO.[12]
- **Autophagy/Lysosomal Activity:** An increase in the number and intensity of red fluorescent vesicles can indicate the induction of autophagy or an increase in lysosomal content.[9] Conversely, a decrease in red fluorescence and a concurrent increase in diffuse cytoplasmic green fluorescence can signal lysosomal membrane permeabilization.[4][10][13]

Quantitative Data Summary

The following table provides a summary of key quantitative parameters for Acridine Orange staining in live-cell imaging applications.

Parameter	Recommended Value/Range	Notes
Stock Solution Concentration	1 mg/mL to 10 mg/mL in DMSO or water	Store protected from light at 4°C for short-term and -20°C for long-term.
Working Concentration	1 µg/mL to 10 µg/mL (approximately 3 to 30 µM)	Optimal concentration is cell-type dependent and should be determined empirically. [14]
Incubation Time	15 to 30 minutes	Longer incubation times may lead to cytotoxicity.
Incubation Temperature	37°C	Maintain physiological conditions for live-cell imaging.
Excitation Wavelength (Green)	~488 nm	For monomeric AO bound to nucleic acids. [5] [11]
Emission Wavelength (Green)	~525 nm	Captured using a standard FITC/GFP filter set. [6] [11]
Excitation Wavelength (Red)	~460-500 nm	For aggregated AO in acidic compartments. [6] [7]
Emission Wavelength (Red)	~650 nm	Captured using a standard TRITC/RFP filter set. [6] [7]

Experimental Protocol for Live-Cell Imaging

This protocol provides a general guideline for staining adherent live cells with Acridine Orange.

Materials:

- Acridine Orange (powder or stock solution)
- Dimethyl sulfoxide (DMSO) or sterile distilled water for stock solution
- Complete cell culture medium

- Phosphate-buffered saline (PBS)
- Live-cell imaging microscope with appropriate filter sets (e.g., FITC/GFP and TRITC/RFP)
- Culture vessels suitable for imaging (e.g., glass-bottom dishes, chamber slides)

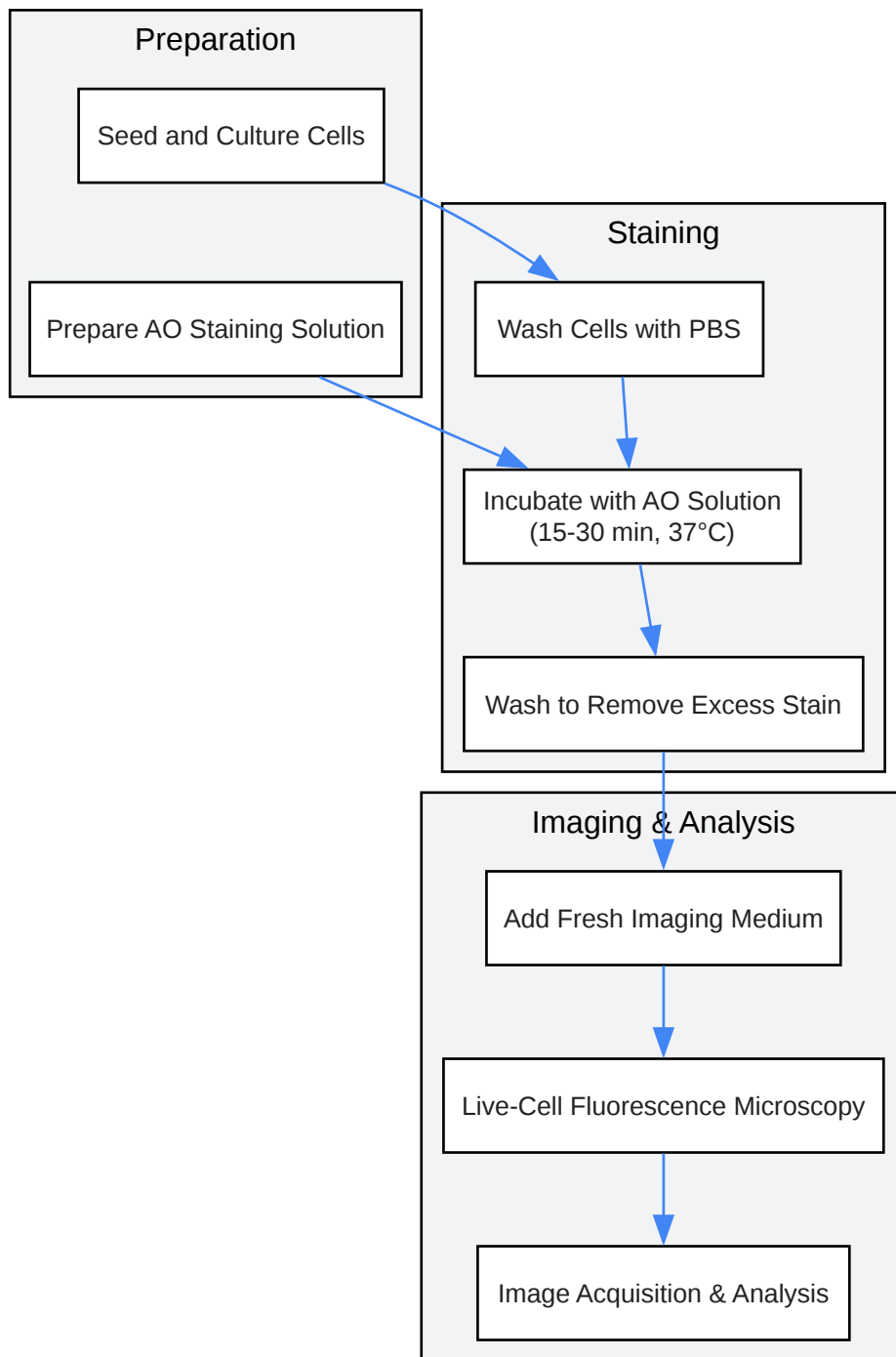
Protocol:

- Cell Preparation:
 - Seed cells onto an appropriate imaging vessel and culture until they reach the desired confluency (typically 60-80%).
 - Ensure the cells are healthy and actively growing before staining.
- Preparation of Acridine Orange Staining Solution:
 - Prepare a 1 mg/mL stock solution of Acridine Orange in DMSO or sterile water.
 - Dilute the stock solution in pre-warmed complete cell culture medium to the desired final working concentration (e.g., 5 µg/mL).
- Staining Procedure:
 - Aspirate the existing culture medium from the cells.
 - Gently wash the cells once with pre-warmed PBS.
 - Add the Acridine Orange staining solution to the cells, ensuring the entire cell monolayer is covered.
 - Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator, protected from light.
- Washing (Optional but Recommended):
 - Aspirate the staining solution.
 - Gently wash the cells two to three times with pre-warmed PBS or complete culture medium to remove excess dye.[\[15\]](#)

- Add fresh, pre-warmed complete culture medium or a suitable imaging buffer to the cells.
- Live-Cell Imaging:
 - Immediately transfer the stained cells to a live-cell imaging microscope equipped with environmental control (37°C, 5% CO₂).
 - Visualize the cells using appropriate filter sets:
 - Green Channel (Nucleus/Cytoplasm): Ex: ~488 nm, Em: ~525 nm.
 - Red Channel (Acidic Vesicles): Ex: ~488 nm, Em: ~650 nm.
 - Capture images using the lowest possible laser power and exposure time to minimize phototoxicity.[\[13\]](#)

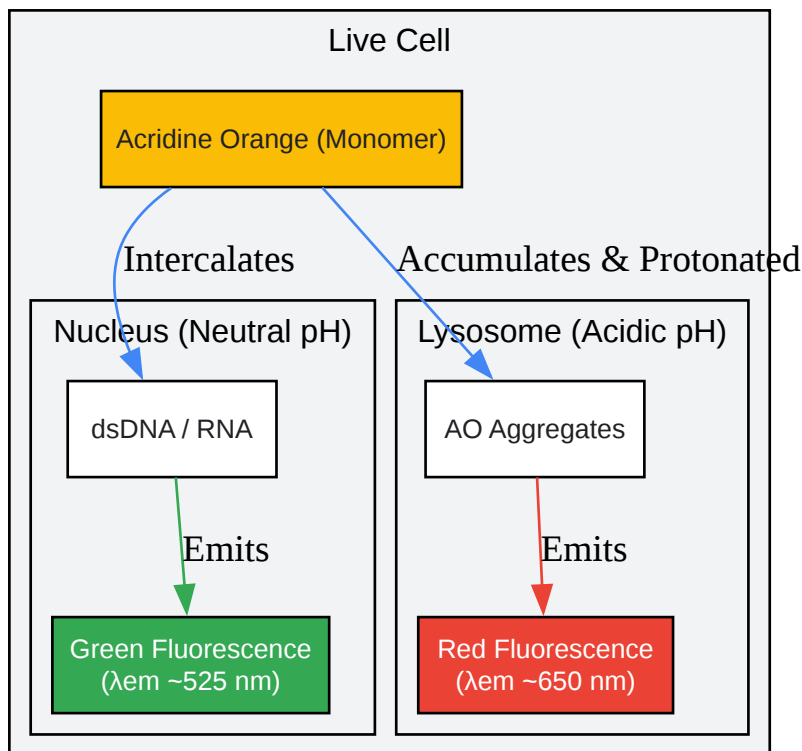
Visualizations

Experimental Workflow for Acridine Orange Live-Cell Staining

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Caption: Workflow for live-cell staining with Acridine Orange.

Mechanism of Acridine Orange Differential Staining in Live Cells



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Caption: Mechanism of Acridine Orange staining in live cells.

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